molecular formula C7H13ClNO3P B14392024 Diethyl (2-chloro-2-cyanoethyl)phosphonate CAS No. 88631-39-4

Diethyl (2-chloro-2-cyanoethyl)phosphonate

Cat. No.: B14392024
CAS No.: 88631-39-4
M. Wt: 225.61 g/mol
InChI Key: YTLLGEULXSPIBO-UHFFFAOYSA-N
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Description

Diethyl (2-chloro-2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C7H13ClNO3P It is a derivative of phosphonic acid and is characterized by the presence of a chloro and cyano group attached to the ethyl phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-chloro-2-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloroacrylonitrile under basic conditions. The reaction typically proceeds as follows:

(C2H5O)2P(O)H+ClCH=CHCN(C2H5O)2P(O)CH2CHClCN\text{(C2H5O)2P(O)H} + \text{ClCH=CHCN} \rightarrow \text{(C2H5O)2P(O)CH2CHClCN} (C2H5O)2P(O)H+ClCH=CHCN→(C2H5O)2P(O)CH2CHClCN

The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the phosphite to the acrylonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chloro-2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.

    Oxidation: Oxidative conditions can convert the phosphonate group to a phosphate group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Nucleophilic Substitution: Products include diethyl (2-azido-2-cyanoethyl)phosphonate, diethyl (2-thio-2-cyanoethyl)phosphonate, and diethyl (2-alkoxy-2-cyanoethyl)phosphonate.

    Hydrolysis: The major product is diethyl (2-cyanoethyl)phosphonic acid.

    Oxidation: The major product is diethyl (2-chloro-2-cyanoethyl)phosphate.

Scientific Research Applications

Diethyl (2-chloro-2-cyanoethyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various phosphonate derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (2-chloro-2-cyanoethyl)phosphonate involves its reactivity towards nucleophiles and electrophiles. The chloro and cyano groups make the compound susceptible to nucleophilic attack, leading to various substitution reactions. The phosphonate group can also participate in coordination chemistry, interacting with metal ions and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-cyanoethyl)phosphonate
  • Diethyl (2-bromo-2-cyanoethyl)phosphonate
  • Diethyl (2-iodo-2-cyanoethyl)phosphonate

Uniqueness

Diethyl (2-chloro-2-cyanoethyl)phosphonate is unique due to the presence of both chloro and cyano groups, which impart distinct reactivity and properties. Compared to its bromo and iodo analogs, the chloro derivative is more readily available and often more reactive in nucleophilic substitution reactions. The cyano group also adds to its versatility in various chemical transformations.

Properties

CAS No.

88631-39-4

Molecular Formula

C7H13ClNO3P

Molecular Weight

225.61 g/mol

IUPAC Name

2-chloro-3-diethoxyphosphorylpropanenitrile

InChI

InChI=1S/C7H13ClNO3P/c1-3-11-13(10,12-4-2)6-7(8)5-9/h7H,3-4,6H2,1-2H3

InChI Key

YTLLGEULXSPIBO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C#N)Cl)OCC

Origin of Product

United States

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